

Sulfo-CY3 Maleimide Potassium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-CY3 maleimide potassium*

Cat. No.: *B15556386*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of **Sulfo-CY3 Maleimide Potassium**, a widely utilized fluorescent label in biological research and drug development. This document details the molecule's characteristics, provides protocols for its application, and illustrates key chemical processes.

Core Chemical and Physical Properties

Sulfo-CY3 Maleimide Potassium is a water-soluble, thiol-reactive fluorescent dye. The presence of two sulfo groups enhances its hydrophilicity, making it particularly suitable for labeling sensitive biomolecules such as antibodies and proteins in aqueous environments without the need for organic co-solvents.^{[1][2][3]} The maleimide group provides high selectivity for thiol (sulphydryl) groups, commonly found in the cysteine residues of proteins.^{[4][5]}

General and Spectroscopic Properties

The key chemical and spectroscopic properties of **Sulfo-CY3 Maleimide Potassium** are summarized in the table below, providing a quick reference for experimental design.

Property	Value	Reference
Molecular Formula	<chem>C36H41KN4O9S2</chem>	[6]
Molecular Weight	776.96 g/mol	[6][7]
CAS Number	1656990-68-9	[3][6][8][9]
Appearance	Brown to red solid	[6]
Excitation Maximum (λ_{ex})	548 nm	[8][9]
Emission Maximum (λ_{em})	563 nm	[8][9]
Extinction Coefficient	162,000 $\text{cm}^{-1}\text{M}^{-1}$	[8][9]
Fluorescence Quantum Yield	0.1	[8][9]
Purity	> 95% (by ^1H NMR and HPLC-MS)	[8][9]

Solubility and Storage

Proper handling and storage are critical to maintaining the integrity and reactivity of **Sulfo-CY3 Maleimide Potassium**.

Condition	Recommendation	Reference
Solubility	Good in water, DMSO, and DMF.	[9]
Storage (Solid)	Store at -20°C in the dark, desiccated. Stable for up to 24 months. Transportation at room temperature for up to 3 weeks is acceptable.	[3]
Storage (In Solvent)	Store at -80°C for up to 6 months or -20°C for up to 1 month. Solutions should be sealed and protected from moisture and light.	[6]

Reactivity and Stability

The utility of **Sulfo-CY3 Maleimide Potassium** in bioconjugation is primarily due to the specific and efficient reaction of its maleimide group with thiols.

The reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile and attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[6][7][10] This forms a stable, covalent thioether bond.[5][6] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[4][10] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[4][10]

It is important to note that the maleimide ring is susceptible to hydrolysis at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid derivative.[6] While the resulting thioether bond is generally considered stable under physiological conditions, it can undergo a retro-Michael reaction, leading to potential dissociation of the conjugate.[4][6] After conjugation, the Cy3 fluorophore is pH-insensitive in the range of pH 4 to 10.[11] Sulfo-Cyanine3 is also noted for its outstanding photostability.[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of **Sulfo-CY3 Maleimide Potassium** in protein and antibody labeling.

Protein Labeling with Sulfo-CY3 Maleimide

This protocol is a general guideline for labeling proteins with free thiol groups.

Materials:

- Protein to be labeled (1-10 mg/mL)
- **Sulfo-CY3 Maleimide Potassium**
- Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
- Anhydrous DMSO or DMF
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

- Purification column (e.g., gel filtration, FPLC)

Procedure:

- Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[12]
- Dye Preparation: Prepare a 10 mM stock solution of **Sulfo-CY3 Maleimide Potassium** in anhydrous DMSO or DMF.[12]
- Conjugation Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution while gently stirring. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[13]
- Purification: Remove the unreacted dye and byproducts by purifying the conjugate using a suitable method such as gel filtration or FPLC.[13]
- Storage: Store the purified conjugate protected from light at 2-8°C for up to one week. For long-term storage, add a carrier protein (e.g., 5-10 mg/mL BSA) and a bacteriostatic agent (e.g., 0.01-0.03% sodium azide) and store at -20°C or -80°C.[12]

Antibody Labeling with Sulfo-CY3 Maleimide

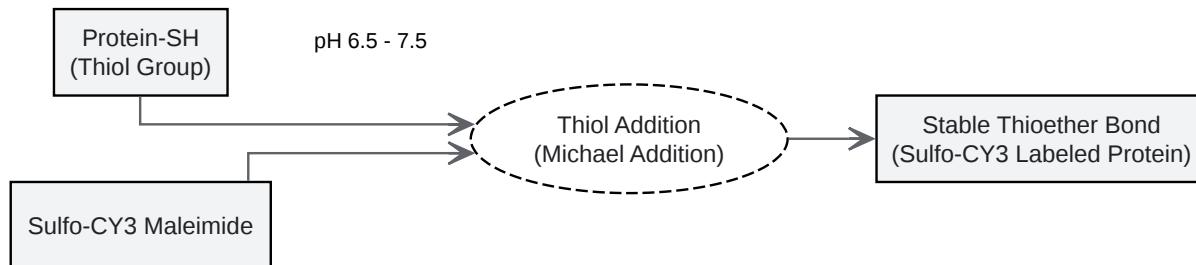
This protocol is specifically tailored for the labeling of antibodies.

Materials:

- Antibody (1-2 mg/mL)
- **Sulfo-CY3 Maleimide Potassium**
- 1X PBS buffer, pH 7.2-7.4
- Anhydrous DMSO
- TCEP

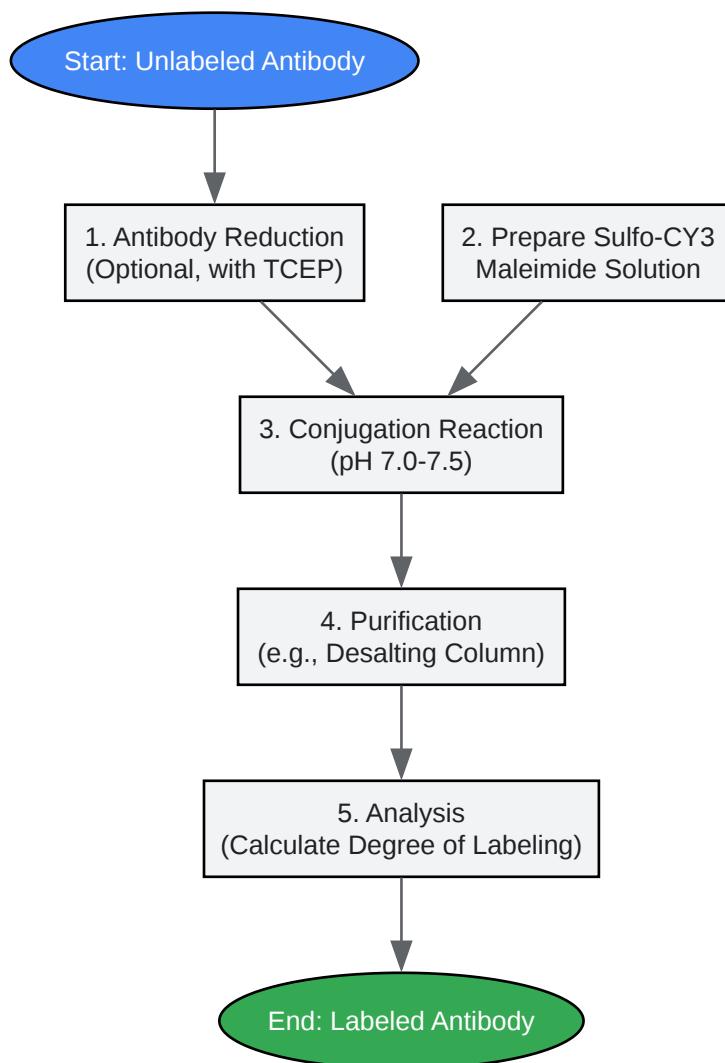
- Desalting column or protein concentrator

Procedure:


- Antibody Preparation: Dissolve the antibody in 1X PBS buffer. For optimal labeling, a concentration of 2 mg/mL is recommended.[14]
- Antibody Reduction (Optional): To label cysteines involved in disulfide bonds, add a ~10-fold molar excess of TCEP to the antibody solution. Incubate for approximately 30 minutes at room temperature. It is recommended to perform the reduction and subsequent labeling in an inert gas atmosphere (e.g., N₂ or Ar) to prevent the re-formation of disulfide bonds.[14]
- Dye Stock Solution Preparation: Allow the vial of Sulfo-CY3 Maleimide to warm to room temperature. Add anhydrous DMSO to create a stock solution (e.g., 2 nmol/μL).[14]
- Labeling Reaction: Add the appropriate volume of the reactive dye solution to the antibody solution and mix well. Protect the reaction from light and incubate for 1-2 hours at room temperature with gentle rocking.[14]
- Purification: Purify the conjugated antibody using a desalting column or a protein concentrator to remove excess dye.[14]
- Degree of Labeling (DOL) Calculation: The DOL can be determined spectrophotometrically. Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of the dye (A_{max}, 548 nm). The DOL can be calculated using the following formula:
 - Corrected A₂₈₀ = A₂₈₀ - (A_{max} × CF₂₈₀)
 - Molar concentration of protein = Corrected A₂₈₀ / (Extinction coefficient of protein at 280 nm)
 - Molar concentration of dye = A_{max} / (Extinction coefficient of dye at A_{max})
 - DOL = Molar concentration of dye / Molar concentration of protein

The correction factor (CF₂₈₀) for Sulfo-CY3 is approximately 0.06.[14]

- Storage: Store the antibody conjugate at 4°C for short-term storage (< 1 month). For longer periods, store at -20°C or -80°C, optionally with stabilizers.[14]


Visualizations

The following diagrams illustrate key processes involving **Sulfo-CY3 Maleimide Potassium**.

[Click to download full resolution via product page](#)

Thiol-Maleimide Conjugation Reaction

[Click to download full resolution via product page](#)

Antibody Labeling Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Sulfo-Cyanine 3 maleimide (A270278) | Antibodies.com [antibodies.com]
- 9. Sulfo-Cy3 maleimide, 1656990-68-9 | BroadPharm [broadpharm.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. resources.tocris.com [resources.tocris.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Sulfo-CY3 Maleimide Potassium: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556386#sulfo-cy3-maleimide-potassium-chemical-properties\]](https://www.benchchem.com/product/b15556386#sulfo-cy3-maleimide-potassium-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com